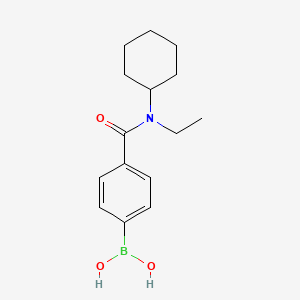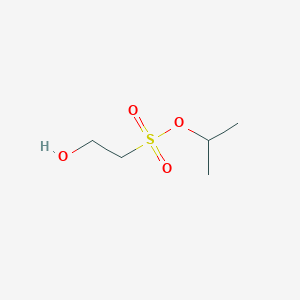
4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexyl(ethyl)carbamoyl group. The boronic acid functionality is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Cyclohexyl(ethyl)carbamoyl Group: The cyclohexyl(ethyl)carbamoyl group can be introduced via a nucleophilic substitution reaction, where the phenylboronic acid reacts with cyclohexyl ethyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenol derivatives.
Substitution: Carbamate derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with the active site of serine proteases, inhibiting their activity.
Pathways Involved: The inhibition of serine proteases can affect various biological pathways, including those involved in inflammation and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the cyclohexyl(ethyl)carbamoyl group, making it less versatile in certain synthetic applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of the carbamoyl group, leading to different reactivity and applications.
4-Chloro-3-(ethylcarbamoyl)phenylboronic Acid: Similar structure but with a chloro substituent, which can alter its chemical properties and reactivity.
Uniqueness
4-(Cyclohexyl(ethyl)carbamoyl)phenylboronic acid is unique due to its combination of a boronic acid group and a cyclohexyl(ethyl)carbamoyl group, providing a balance of reactivity and stability that is advantageous in various synthetic and biological applications .
Propiedades
Fórmula molecular |
C15H22BNO3 |
|---|---|
Peso molecular |
275.15 g/mol |
Nombre IUPAC |
[4-[cyclohexyl(ethyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H22BNO3/c1-2-17(14-6-4-3-5-7-14)15(18)12-8-10-13(11-9-12)16(19)20/h8-11,14,19-20H,2-7H2,1H3 |
Clave InChI |
QDRFXJKMCFSWGA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C(=O)N(CC)C2CCCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)






![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)

